2-Ethenyl-4-fluoro-1-iodobenzene is an organic compound classified as an aryl halide, characterized by the presence of a vinyl group (ethenyl), a fluorine atom, and an iodine atom attached to a benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique substituents allow for various chemical transformations, making it valuable in both academic and industrial settings.
The compound's IUPAC name is 2-ethenyl-4-fluoro-1-iodobenzene, and its molecular formula is with a molecular weight of 248.04 g/mol. It falls under the category of halogenated aromatic compounds, which are known for their reactivity due to the presence of halogen substituents.
The synthesis of 2-ethenyl-4-fluoro-1-iodobenzene typically involves several key steps:
The molecular structure of 2-ethenyl-4-fluoro-1-iodobenzene features a benzene ring substituted with an ethenyl group at position 2, a fluorine atom at position 4, and an iodine atom at position 1. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C8H6FI |
Molecular Weight | 248.04 g/mol |
IUPAC Name | 2-ethenyl-4-fluoro-1-iodobenzene |
InChI | InChI=1S/C8H6FI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key | PPKYGZAVEQYQGJ-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=C(C=CC(=C1)F)I |
2-Ethenyl-4-fluoro-1-iodobenzene participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used:
The mechanism of action for 2-ethenyl-4-fluoro-1-iodobenzene is influenced by its reactive substituents. The iodine atom serves as a leaving group in substitution reactions, while the ethenyl group can participate in addition or oxidation reactions. The fluorine atom modifies the electronic properties of the benzene ring, affecting its reactivity and stability.
The physical properties include:
Chemical properties are characterized by:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
2-Ethenyl-4-fluoro-1-iodobenzene is utilized in various fields:
This compound's versatility makes it valuable for ongoing research and development across multiple scientific disciplines.
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8